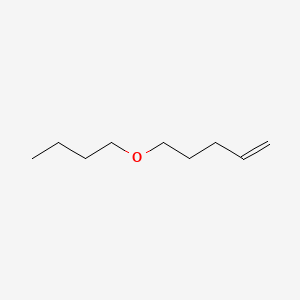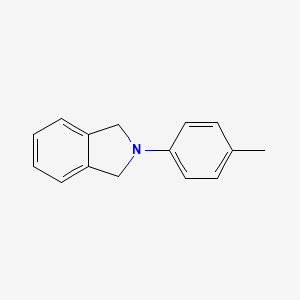![molecular formula C10H15NS B14633429 2-[(2-Methylpropyl)sulfanyl]aniline CAS No. 53036-43-4](/img/structure/B14633429.png)
2-[(2-Methylpropyl)sulfanyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylpropylthio)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a benzene ring substituted with an amino group (NH₂) and a 2-(2-methylpropylthio) group. Anilines are known for their wide range of applications in various fields, including pharmaceuticals, dyes, and polymers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methylpropylthio)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway. This reaction typically requires high temperatures and/or high pressures to ensure high yields .
Industrial Production Methods: In industrial settings, the production of 2-(2-methylpropylthio)aniline may involve the use of palladium-catalyzed amination reactions. These methods are favored due to their efficiency and ability to produce high-purity products .
化学反应分析
Types of Reactions: 2-(2-Methylpropylthio)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated anilines.
科学研究应用
2-(2-Methylpropylthio)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-methylpropylthio)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Aniline: The parent compound, which lacks the 2-(2-methylpropylthio) group.
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
2-Chloroaniline: An aniline derivative with a chlorine atom substituted at the 2-position.
Uniqueness: 2-(2-Methylpropylthio)aniline is unique due to the presence of the 2-(2-methylpropylthio) group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .
属性
CAS 编号 |
53036-43-4 |
|---|---|
分子式 |
C10H15NS |
分子量 |
181.30 g/mol |
IUPAC 名称 |
2-(2-methylpropylsulfanyl)aniline |
InChI |
InChI=1S/C10H15NS/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8H,7,11H2,1-2H3 |
InChI 键 |
JGIPBIADCIGWNL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CSC1=CC=CC=C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene](/img/structure/B14633375.png)







